REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([NH:14]C(=O)C)=[CH:7][C:6]=1[F:18])(=O)C.Cl.N>O>[NH2:14][C:8]1[CH:7]=[C:6]([F:18])[C:5]([NH2:4])=[CH:10][C:9]=1[N+:11]([O-:13])=[O:12]
|
Name
|
1,4-bisacetylamino-2-fluoro-5-nitrobenzene
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)[N+](=O)[O-])NC(C)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
812 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at this temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is further cooled to 5° C
|
Type
|
FILTRATION
|
Details
|
The product is now filtered off
|
Type
|
WASH
|
Details
|
washed twice with 75 ml of water each time
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |